molecular formula C16H17NO B12612588 7-Methoxy-1,4,6-trimethyl-9H-carbazole CAS No. 919090-31-6

7-Methoxy-1,4,6-trimethyl-9H-carbazole

Cat. No.: B12612588
CAS No.: 919090-31-6
M. Wt: 239.31 g/mol
InChI Key: MBGIPCNUKVXBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,4,6-trimethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s structure consists of a carbazole core with methoxy and methyl substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,4,6-trimethyl-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the Au-catalyzed cyclization reaction using 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene as starting materials . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,4,6-trimethyl-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized carbazole derivatives.

Scientific Research Applications

7-Methoxy-1,4,6-trimethyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,4,6-trimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-1,4-dimethyl-9H-carbazole
  • 6-Methoxy-1,4-dimethyl-9H-carbazole
  • 7-Methoxy-1-methyl-9H-carbazole

Uniqueness

7-Methoxy-1,4,6-trimethyl-9H-carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

919090-31-6

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

7-methoxy-1,4,6-trimethyl-9H-carbazole

InChI

InChI=1S/C16H17NO/c1-9-5-6-10(2)16-15(9)12-7-11(3)14(18-4)8-13(12)17-16/h5-8,17H,1-4H3

InChI Key

MBGIPCNUKVXBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C(C(=C3)C)OC)NC2=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.